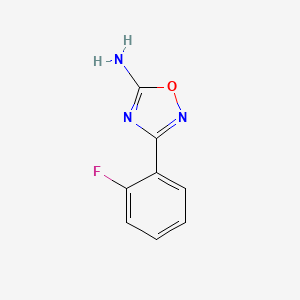

3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine

Description

Contextualizing 1,2,4-Oxadiazoles within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of medicinal chemistry, and among the vast array of heterocyclic systems, the 1,2,4-oxadiazole (B8745197) ring is a notable scaffold. rjptonline.org 1,2,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. rjptonline.orgchim.it This structural arrangement confers a unique set of physicochemical properties, making the 1,2,4-oxadiazole nucleus a subject of extensive study for over a century. rjptonline.orgpsu.edu

A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities. chim.itnih.govacs.org Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of enhancing the drug's activity or reducing its toxicity. The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities of esters and amides, while often providing improved metabolic stability. nih.gov This has led to its incorporation into a wide range of biologically active compounds. chim.itnih.gov

The synthesis of 1,2,4-oxadiazoles is well-established, with the most common method involving the reaction of amidoximes with acylating agents, followed by cyclization. rjptonline.orgmdpi.combeilstein-journals.org Another significant synthetic route is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.itmdpi.com The versatility in synthesis allows for the creation of a diverse library of substituted 1,2,4-oxadiazoles for biological screening.

The 1,2,4-oxadiazole nucleus is present in several compounds that have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. chim.itnih.govnih.govnih.gov

Table 1: Key Properties of the 1,2,4-Oxadiazole Ring in Medicinal Chemistry

| Property | Description | Reference |

|---|---|---|

| Structure | Five-membered aromatic heterocycle with one oxygen and two nitrogen atoms. | rjptonline.orgchim.it |

| Bioisosterism | Acts as a bioisostere for ester and amide groups, often improving metabolic stability. | chim.itnih.govacs.orgnih.gov |

| Synthesis | Commonly synthesized via the reaction of amidoximes with acylating agents or through 1,3-dipolar cycloaddition. | rjptonline.orgmdpi.combeilstein-journals.org |

| Biological Activity | Found in compounds with a broad spectrum of pharmacological activities. | chim.itnih.govnih.govnih.gov |

Significance of the 2-Fluorophenyl Moiety in Contemporary Chemical Biology Investigations

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. nih.gov The 2-fluorophenyl moiety, in particular, brings a unique set of characteristics to a molecule. The strategic placement of a fluorine atom can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target. nih.govresearchgate.net

Fluorine is the most electronegative element, and its presence can alter the electronic properties of the aromatic ring, which can in turn affect how the molecule interacts with its target receptor. selvita.combenthamscience.com The substitution of a hydrogen atom with a fluorine atom can lead to a more favorable binding interaction due to the potential for electrostatic and hydrogen-bond interactions. benthamscience.comingentaconnect.com The C-F bond is also stronger than a C-H bond, making it more resistant to metabolic cleavage and thereby increasing the metabolic stability of the drug. cambridgemedchemconsulting.com

Table 2: Impact of the 2-Fluorophenyl Moiety in Drug Design

| Feature | Influence on Molecular Properties | Reference |

|---|---|---|

| Metabolic Stability | The strong C-F bond can block metabolic oxidation, increasing the compound's half-life. | nih.govcambridgemedchemconsulting.com |

| Binding Affinity | Fluorine's electronegativity can lead to enhanced electrostatic interactions with target proteins. | nih.govbenthamscience.com |

| Lipophilicity | Can modulate the molecule's lipophilicity, affecting its ADME properties. | mdpi.com |

| Conformation | Can influence the preferred conformation of the molecule, potentially improving target binding. | researchgate.net |

| pKa Modulation | The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups. | researchgate.netselvita.com |

Overview of Current Research Trajectories for 5-Amino-1,2,4-Oxadiazole (B13162853) Derivatives

The 5-amino-1,2,4-oxadiazole scaffold is a specific class of 1,2,4-oxadiazole derivatives that has shown significant promise in various therapeutic areas. A convenient synthesis for these compounds involves the reaction of amidoximes with carbodiimides. nih.govresearchgate.net This straightforward synthetic route allows for the generation of a wide range of derivatives for structure-activity relationship (SAR) studies.

Research into 5-amino-1,2,4-oxadiazole derivatives has revealed a spectrum of biological activities. Notably, certain compounds within this class have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net For instance, some derivatives have been shown to inhibit soybean lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov

Beyond anti-inflammatory potential, these derivatives are being explored for other therapeutic applications. The versatility of the 5-amino-1,2,4-oxadiazole core allows for modifications at both the 3-position and the 5-amino group, enabling the fine-tuning of their biological activity and physicochemical properties. Current research is focused on synthesizing and screening novel derivatives to identify potent and selective agents for various biological targets. nih.govscilit.com The ability of some of these compounds to release nitric oxide (NO) has also been investigated, which could contribute to their pharmacological effects. nih.govresearchgate.net

Table 3: Research Highlights of 5-Amino-1,2,4-Oxadiazole Derivatives

| Research Area | Key Findings | Reference |

|---|---|---|

| Synthesis | Readily synthesized from amidoximes and carbodiimides. | nih.govresearchgate.net |

| Anti-inflammatory Activity | Some derivatives exhibit significant in vivo anti-inflammatory effects and inhibit lipoxygenase. | nih.govresearchgate.net |

| Structure-Activity Relationship (SAR) | The scaffold allows for diverse substitutions to optimize biological activity. | scilit.com |

| Nitric Oxide (NO) Release | Potential to act as NO donors, which may contribute to their therapeutic effects. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FN3O |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |

InChI Key |

DWBPVJXYGFJTMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring is a well-explored area of synthetic organic chemistry, with several reliable methods available. rjptonline.orgnih.gov These approaches often utilize readily available starting materials and offer flexibility in introducing various substituents onto the heterocyclic core.

Amidoxime (B1450833) Cyclization Approaches

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the cyclization of amidoximes. rjptonline.orgresearchgate.net This versatile method typically involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acyl amidoxime intermediate. nih.govresearchgate.net This intermediate then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole. ias.ac.in A variety of reagents and conditions can be employed to promote this cyclization, including thermal methods or the use of dehydrating agents. ias.ac.in The use of base-catalyzed conditions, for instance in a sodium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO) system, has been shown to be effective for this transformation at room temperature. researchgate.netmdpi.com Furthermore, oxidative cyclization of amidoximes, mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), presents an alternative route. researchgate.net Electrochemical methods have also been developed for the dehydrogenative cyclization of N-benzyl amidoximes, offering a mild and efficient pathway to 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgbohrium.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles provides another fundamental route to the 1,2,4-oxadiazole ring system. rjptonline.orgresearchgate.net Nitrile oxides, often generated in situ from the corresponding oximes, react with a nitrile to form the heterocyclic ring. organic-chemistry.org While this method is powerful, it can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov However, the use of catalysts, such as platinum(IV), can facilitate this reaction under mild conditions. nih.gov This approach allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring, depending on the choice of the nitrile oxide precursor and the nitrile reactant. rjptonline.org

One-Pot Synthetic Strategies

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of 1,2,4-oxadiazoles have been developed. ias.ac.inrsc.org These strategies often combine the formation of the amidoxime and its subsequent cyclization in a single reaction vessel. ias.ac.in For instance, a nitrile can be reacted with hydroxylamine (B1172632) to form an amidoxime, which is then treated with a carboxylic acid or its derivative without isolation of the intermediate. nih.govias.ac.in The use of activating agents for the carboxylic acid, such as the Vilsmeier reagent, can facilitate this one-pot process. nih.govmdpi.com Base-mediated one-pot syntheses from nitriles, aldehydes, and hydroxylamine hydrochloride have also been reported, where the aldehyde serves as both a substrate and an oxidant. rsc.org Such one-pot methods are highly desirable for their operational simplicity and often lead to good to excellent yields of the final products. nih.gov

Tandem Reaction Sequences in Heterocycle Synthesis

Tandem or cascade reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like 1,2,4-oxadiazoles from simple precursors. mdpi.comacs.org One such strategy involves the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). acs.org This tandem process proceeds through the formation of cationic intermediates that subsequently react to form the 1,2,4-oxadiazole ring in high yields. acs.org Another example involves the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine, which proceeds through a tandem ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure)/[3+2]cycloaddition pathway to generate more complex fused heterocyclic systems. nih.gov

Specific Synthetic Routes to 3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-amine and its Direct Analogues

The synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles, including the target compound, can be achieved through several established routes. rsc.org A common and effective method involves the reaction of an appropriately substituted amidoxime with a cyanogen (B1215507) halide or a similar reagent. For the synthesis of this compound, the key starting material would be 2-fluorobenzamidoxime. This intermediate can be prepared from 2-fluorobenzonitrile (B118710) by reaction with hydroxylamine.

In a typical procedure, the 2-fluorobenzamidoxime is then reacted with a source of the "C-N" fragment that will form the 5-amino-substituted part of the oxadiazole ring. One such approach is the reaction of amidoximes with carbodiimides, which provides a convenient route to 5-amino-substituted 1,2,4-oxadiazoles. nih.govresearchgate.net The reaction of an N-acylguanidine with an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) can also lead to the formation of 3-amino-1,2,4-oxadiazoles through an intramolecular oxidative cyclization. rsc.orgnih.gov

Derivatization and Regioselective Functionalization at the 5-Amino Position and the Fluorophenyl Group

Further structural diversity can be introduced by derivatization of the 5-amino group and functionalization of the 2-fluorophenyl ring.

The 5-amino group of the 1,2,4-oxadiazole ring is nucleophilic and can undergo a variety of chemical transformations. For example, it can be acylated to form the corresponding amides. nih.gov This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships.

The 2-fluorophenyl group also offers opportunities for regioselective functionalization. The fluorine atom can influence the electronic properties of the aromatic ring and direct further electrophilic or nucleophilic substitution reactions to specific positions. The development of new synthetic strategies for the incorporation of fluorine into heterocycles is an active area of research. researchgate.net Polyfunctional magnesium and zinc reagents can be employed for the regioselective functionalization of various heterocyclic and aromatic compounds. nih.gov Directed ortho-metalation strategies, using reagents like sBu2Mg, can also be utilized for the regioselective functionalization of N-arylated heterocycles. rsc.org

Below is a table summarizing various synthetic approaches for the 1,2,4-oxadiazole ring.

| Synthetic Approach | Key Reactants | Key Features | Reference(s) |

| Amidoxime Cyclization | Amidoxime, Carboxylic Acid Derivative | Versatile, well-established | rjptonline.orgresearchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Good for substituent diversity | rjptonline.orgresearchgate.net |

| One-Pot Synthesis | Nitrile, Hydroxylamine, Carboxylic Acid Derivative | Efficient, reduced steps | ias.ac.inrsc.org |

| Tandem Reaction | Nitroalkene, Arene, Nitrile | Atom-economical, complex products | mdpi.comacs.org |

Application of Advanced Synthetic Techniques: Microwave-Assisted Synthesis

The synthesis of 1,2,4-oxadiazole derivatives has been significantly enhanced by the application of advanced techniques, with microwave-assisted synthesis emerging as a powerful tool for accelerating chemical reactions. nih.govlatticescipub.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. jobpcr.comnih.gov

In the context of synthesizing compounds like this compound, microwave-assisted synthesis offers a green and efficient alternative. nih.gov The cyclization step, a key process in forming the oxadiazole ring, can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours of refluxing. jobpcr.comnih.gov For instance, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has been reported to proceed in just 15 minutes under 340-watt microwave radiation, a significant improvement over the 26 hours required with conventional refluxing. jobpcr.com This rapid and efficient heating minimizes the formation of side products and decomposition of thermally sensitive materials.

The general advantages of microwave-assisted synthesis applicable to the preparation of this compound are summarized below.

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Minutes nih.govnih.gov | Hours jobpcr.comnih.gov |

| Product Yield | Generally higher nih.gov | Variable, often lower |

| Purity Profile | Often cleaner reaction profiles | Potential for more side products |

| Energy Efficiency | High, due to direct heating of solvent/reactants | Low, due to heating of the entire apparatus |

| Process Control | Precise temperature and pressure control | Less precise, potential for thermal gradients |

This technique's ability to rapidly screen reaction conditions and generate libraries of compounds makes it particularly valuable in drug discovery and development, where the synthesis of numerous analogues is often required.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment in Synthetic Research

Following synthesis, the definitive confirmation of the chemical structure and the assessment of purity are paramount. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound. latticescipub.comnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure. The ¹H NMR spectrum would confirm the presence of the aromatic protons of the 2-fluorophenyl group and the amine protons. The characteristic chemical shifts and coupling constants (J-values) provide detailed information about the connectivity of atoms. For the ¹³C NMR spectrum, distinct signals would correspond to the carbons of the oxadiazole ring (typically in the δ 167-176 ppm region) and the fluorophenyl ring. researchgate.net

Predicted NMR Data for this compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | | :--- | :--- | :--- | :--- | | ¹H | ~7.20 - 8.10 | Multiplet (m) | Aromatic protons of the 2-fluorophenyl group. | | ¹H | Broad singlet (s) | Amine (NH₂) protons; chemical shift can vary. | | ¹³C | ~167 - 169 | Singlet | C3 carbon of the oxadiazole ring. researchgate.net | | ¹³C | ~173 - 176 | Singlet | C5 carbon of the oxadiazole ring. researchgate.net | | ¹³C | ~115 - 160 | Multiplets (due to C-F coupling) | Carbons of the 2-fluorophenyl group. |

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. rsc.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer further structural clues. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the formula C₈H₆FN₃O.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. semanticscholar.org By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any unreacted starting materials, intermediates, or byproducts. rsc.org The purity is typically determined by the area percentage of the main peak in the chromatogram. A high-purity sample will show a single, sharp peak with a consistent retention time. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of the progress of a reaction and for preliminary purity checks. latticescipub.comnih.gov It provides a quick and straightforward way to visualize the components of a reaction mixture.

The collective data from these analytical methods provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule at the electronic level. For 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine, such calculations could provide valuable insights into its electronic structure, chemical reactivity, and thermodynamic stability.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry of the compound, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.gov From this optimized structure, a wealth of electronic properties can be derived.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For analogous 1,2,4-oxadiazole (B8745197) derivatives, DFT calculations have been used to determine these parameters, which are instrumental in predicting their behavior in chemical reactions and biological systems. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the fluorine atom, highlighting these as potential sites for hydrogen bonding or other intermolecular interactions.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov These descriptors provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I+A)/2 | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.65 eV |

| Chemical Softness (S) | 1/η | 0.38 eV-1 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode and affinity of a ligand. For this compound, molecular docking could be used to screen for potential protein targets and to understand the structural basis of its activity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding energy. iiarjournals.org

Studies on structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential as inhibitors of various enzymes, including those involved in cancer and infectious diseases. nih.govnih.gov For example, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with EGFR tyrosine kinase have revealed key hydrophobic interactions within the active site. nih.gov Similarly, docking simulations could predict the binding interactions of this compound with a putative target. Key interactions often include:

Hydrogen bonds: The amine group and the nitrogen and oxygen atoms of the oxadiazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic phenyl and oxadiazole rings can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The results of a docking study are typically summarized in a table listing the predicted binding energies (or docking scores) and the key interacting residues.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |

| Hypothetical Ligase | -7.9 | Tyr228, Phe265 | π-π Stacking, Hydrophobic |

Note: This table is illustrative. The actual targets and interactions would need to be determined through specific docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds including this compound, QSAR models can be developed to predict the activity of new derivatives and to guide the design of more potent analogues.

The development of a QSAR model involves several steps:

Data Set: A series of structurally related compounds with experimentally determined biological activities is required.

Molecular Descriptors: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Studies on 1,2,4-oxadiazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for their biological activity. consensus.app These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For this compound and its derivatives, a QSAR model could reveal, for instance, that increasing the electron-withdrawing nature of the substituent on the phenyl ring enhances activity, or that a bulky group at a specific position is detrimental.

A typical QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * Dipole + 2.5

| Statistical Parameter | Value | Interpretation |

| r2 (Correlation Coefficient) | > 0.6 | Goodness of fit of the model |

| q2 (Cross-validated r2) | > 0.5 | Predictive ability of the model (internal) |

| pred_r2 (External r2) | > 0.5 | Predictive ability of the model (external) |

Note: The equation and statistical values are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Receptor-Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and the dynamic nature of its interaction with a biological target.

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. This provides a detailed picture of the conformational changes of the ligand and the protein, the stability of the ligand-protein complex, and the role of solvent molecules.

In the context of drug design, MD simulations are often performed on a ligand-protein complex obtained from a molecular docking study. The simulation can be used to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the docked conformation can be evaluated.

Refine the binding mode: MD simulations can reveal alternative binding modes or conformational changes that were not captured by the more rigid docking process.

Calculate binding free energies: Advanced MD techniques, such as MM/PBSA and MM/GBSA, can be used to estimate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone.

A study on a related dihydro-1,2,4-oxadiazole derivative demonstrated the use of MD simulations to investigate its interaction with DNA/RNA. nih.gov Similarly, an MD simulation of this compound bound to a target protein would generate trajectories that can be analyzed to understand the dynamics of the key interactions.

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space |

| Temperature | 300 K | To simulate physiological conditions |

| Pressure | 1 atm | To simulate physiological conditions |

| RMSD of Ligand | < 2 Å | To assess the stability of the ligand's binding pose |

| RMSF of Protein Residues | Variable | To identify flexible regions of the protein upon ligand binding |

Note: These parameters are typical for such simulations and would be specific to the system under study.

Advanced Chemometric Approaches for Design and Optimization of Derivatives

Chemometrics involves the application of mathematical and statistical methods to chemical data. In drug design, advanced chemometric approaches, such as Principal Component Analysis (PCA) and Design of Experiments (DoE), can be used for the design and optimization of derivatives of a lead compound like this compound.

Principal Component Analysis (PCA): PCA is a multivariate statistical technique that can be used to reduce the dimensionality of a large dataset of molecular descriptors. By applying PCA to a set of designed derivatives, it is possible to visualize the chemical space they occupy and to identify the most important descriptors that account for the variance in the data. This can help in selecting a diverse set of compounds for synthesis and testing.

Design of Experiments (DoE): DoE is a systematic approach to planning experiments in a way that maximizes the amount of information obtained. In the context of optimizing the structure of this compound, DoE can be used to systematically vary different substituents at different positions on the molecule. For example, a factorial design could be used to explore the effects of varying substituents on the phenyl ring and the amine group simultaneously. This approach is more efficient than the traditional one-variable-at-a-time method and can reveal interactions between different structural modifications.

These chemometric tools, often used in conjunction with QSAR and other computational methods, provide a rational framework for the design of new derivatives with improved biological activity, selectivity, and pharmacokinetic properties. The application of these methods can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising areas of chemical space. researchgate.net

Biological Activity Profiling: in Vitro and Molecular Insights

Evaluation of In Vitro Biological Activities

In vitro assays have been instrumental in characterizing the pharmacological profile of this chemical series, revealing potent activities across several domains.

A significant area of investigation for this class of compounds is their effect on microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Research has identified that diaryl 5-amino-1,2,4-oxadiazoles are potent tubulin inhibitors. nih.gov

A closely related analog, 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole , has been specifically identified as a potent tubulin inhibitor that binds to the colchicine (B1669291) site. nih.gov This interaction disrupts the dynamic instability of microtubules, leading to the inhibition of tubulin polymerization. nih.govnih.gov The disruption of microtubule function causes proliferating cells to arrest in the G2/M phase of the cell cycle, ultimately leading to cell death. nih.govmdpi.com While this specific compound has an additional phenylamino (B1219803) group compared to the subject compound, the study highlights the crucial role of the 3-(2-fluorophenyl)-1,2,4-oxadiazole (B2525711) core in antitubulin activity. The monofluorinated compound demonstrated slightly better tubulin binding activity than some other tested analogs. nih.gov This anti-tubulin action establishes these molecules as a class of antimitotic agents. nih.gov

Table 1: In Vitro Anti-Tubulin Activity of a 3-(2-Fluorophenyl)-1,2,4-oxadiazole Analog

| Compound Name | Target | Activity | Mechanism of Action |

|---|

This interactive table summarizes the anti-tubulin activity.

The 1,2,4-oxadiazole (B8745197) scaffold has been investigated for its potential to inhibit various enzymes.

Monoamine Oxidase (MAO): Derivatives of 1,2,4-oxadiazole have shown potential as inhibitors of monoamine oxidase, an enzyme crucial in the metabolism of monoaminergic neurotransmitters. mdpi.comnih.gov For instance, the compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated notable and selective inhibition of the MAO-B isoform with an IC50 value of 0.036 μM. mdpi.com While this is not the exact subject compound, it indicates that the 1,2,4-oxadiazole core can be a platform for potent MAO-B inhibitors. nih.govresearchgate.net

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism and is a target in cancer immunotherapy. nih.govnih.gov Various azole-containing compounds, such as triazoles, have been explored as IDO1 inhibitors. acs.orgcrossfire-oncology.com However, current literature does not establish a direct inhibitory link between 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine and IDO1.

Glycogen Synthase Kinase-3 Beta (GSK-3β): There is no specific data available in the reviewed sources to indicate that this compound or its immediate derivatives are inhibitors of GSK-3β.

Table 2: Enzyme Inhibition Profile of Related 1,2,4-Oxadiazole Derivatives

| Enzyme Target | Compound Example | Reported Activity (IC50) |

|---|

This interactive table provides data on enzyme inhibition by a related compound.

Investigations into the interaction of 1,2,4-oxadiazole derivatives with cellular receptors have revealed modulatory activities.

Sigma-1 Receptor Ligand Interactions: The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions. nih.govrsc.org At present, there is a lack of specific research in the reviewed literature detailing the interaction of this compound with the sigma-1 receptor.

The primary mechanism for the inhibition of cell proliferation by this class of compounds is their anti-tubulin activity, which leads to mitotic arrest. nih.gov This disruption of the cell cycle is a potent trigger for apoptosis (programmed cell death).

Studies on related 1,2,4-oxadiazole and 1,2,4-triazole (B32235) derivatives have shown that they can induce apoptosis through intrinsic cellular pathways. researchgate.netnih.gov For example, novel 1,2,3-triazole/1,2,4-oxadiazole hybrids have been shown to promote apoptosis by activating executioner caspases, such as caspase-3. nih.gov This activation is often accompanied by an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov Another triazol-3-amine derivative was found to induce apoptosis by upregulating BAX, caspase 3, and Poly (ADP-ribose) polymerase (PARP). nih.gov This demonstrates that the core scaffold can initiate the molecular cascade leading to apoptosis, thereby inhibiting the proliferation of cancer cell lines. nih.gov

The 1,2,4-oxadiazole heterocycle is a feature in various compounds tested for antimicrobial properties.

Antibacterial Potency: Several studies have reported the antibacterial activity of compounds containing the oxadiazole ring. uobaghdad.edu.iq A derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391), showed stronger activity against E. coli and S. pneumoniae compared to ampicillin (B1664943). nih.gov Other 1,3,4-oxadiazole (B1194373) derivatives have also demonstrated activity against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov

Antifungal Potency: The antifungal potential of this chemical class has also been noted. A 1,3,4-oxadiazole derivative was found to be highly effective against several clinical isolates of Candida albicans. mdpi.com The previously mentioned 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol also displayed antifungal activity against A. fumigatus that was superior to terbinafine (B446). nih.govscilit.com

Antitubercular Potency: Substituted 1,2,4-oxadiazoles have been identified as a promising class of agents for anti-tuberculosis (anti-TB) drug development. nih.gov Various 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives have shown in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govcbijournal.com The lipophilicity of substituents on the oxadiazole ring appears to play a role in facilitating the passage of these molecules through the lipid-rich cell membrane of the bacterium. nih.gov

Table 3: Summary of In Vitro Antimicrobial Activity of Related Oxadiazole Compounds

| Activity Type | Compound Example | Target Organism(s) | Observed Potency |

|---|---|---|---|

| Antibacterial | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than ampicillin nih.gov |

| Antifungal | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | Better than terbinafine nih.gov |

This interactive table summarizes the antimicrobial spectrum of related compounds.

Elucidation of Molecular Mechanisms of Action and Identification of Biological Targets

The primary and most clearly elucidated molecular target for the 3-(2-Fluorophenyl)-1,2,4-oxadiazole scaffold is tubulin . nih.gov The mechanism of action involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.gov This disruption of microtubule dynamics is the direct cause of the observed G2/M cell cycle arrest and inhibition of cell proliferation. nih.govmdpi.com

The subsequent induction of apoptosis is a downstream effect of this mitotic arrest. The molecular mechanism of apoptosis induction by related oxadiazole compounds involves the activation of the caspase cascade (specifically caspase-3 ) and the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. researchgate.netnih.gov

While less direct, evidence also points to Monoamine Oxidase B (MAO-B) as a potential biological target for certain 1,2,4-oxadiazole derivatives, suggesting a possible role in neuropharmacology. mdpi.com

Applications As a Chemical Scaffold in Academic Discovery

Utilization in the Rational Design of Novel Bioactive Molecules

The rational design of new drugs often employs established chemical scaffolds that are known to interact with biological targets. The 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine structure serves as a key component in this process, particularly in the development of enzyme inhibitors. nih.govnih.gov

Researchers have identified diaryl 5-amino-1,2,4-oxadiazoles as a class of potent tubulin inhibitors. nih.govnih.gov Tubulin is a critical protein involved in cell division, making it an important target for anticancer therapies. In one such study, a derivative, 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole, was synthesized and evaluated for its ability to inhibit tubulin polymerization. nih.govnih.gov Through a combination of experimental binding assays and computational docking studies, it was confirmed that compounds based on this scaffold bind to the colchicine (B1669291) site of tubulin. nih.govnih.gov

The design strategy involves modifying the amine group at the 5-position and the phenyl ring at the 3-position to enhance binding affinity and cellular activity. For instance, the introduction of the 2-fluoro substituent on the phenyl ring is a strategic choice to modulate the molecule's electronic properties and metabolic stability. Comparative SAR analysis of various derivatives provides insights into the specific interactions required for potent inhibition. nih.gov This rational approach, starting from a core scaffold like this compound, allows for the systematic optimization of lead compounds to create more effective therapeutic agents. nih.govnih.gov The 1,2,4-oxadiazole (B8745197) ring itself is a crucial pharmacophore in many experimental and marketed drugs, highlighting its importance in drug discovery. researchgate.netmdpi.com

Table 1: Examples of Bioactive Molecules Derived from the 1,2,4-Oxadiazole Scaffold

| Compound Name | Target | Biological Activity | Reference |

|---|---|---|---|

| 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole | Tubulin | Anticancer (Cytostatic) | nih.govnih.gov |

| 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole | Tubulin | Anticancer (Cytostatic) | nih.govnih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine Oxidase B (MAO-B) | MAO-B Inhibition (Potential for Neurodegenerative Disorders) | mdpi.com |

Bioisosteric Replacement Strategies in Heterocyclic Medicinal Chemistry Research

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functional groups. mdpi.comnih.gov This substitution can lead to compounds with enhanced metabolic stability, better membrane permeability, and improved bioavailability. nih.gov

The rigid nature of the 1,2,4-oxadiazole ring helps to lock the conformation of the molecule, which can be advantageous for specific receptor binding. Furthermore, different regioisomers of oxadiazole can be used to fine-tune molecular properties. For example, it has been reported that replacing a 1,2,4-oxadiazole ring with its 1,3,4-oxadiazole (B1194373) isomer can lead to higher polarity, reduced metabolic degradation, and fewer interactions with off-target proteins like hERG channels. nih.gov This strategy allows chemists to mitigate potential liabilities of a drug candidate while retaining or enhancing its desired biological activity. nih.gov The this compound scaffold is therefore not only a template for direct derivatization but also a source of key structural motifs that can be incorporated into other molecular frameworks as part of a bioisosteric replacement strategy. nih.gov

Development of Molecular Probes for Biological Systems and Target Validation

Molecular probes are essential tools for studying biological systems and validating the targets of potential drugs. The development of such probes often starts with a scaffold that has a known or suspected biological activity. The work identifying diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors serves as a prime example of target validation. nih.govnih.gov By demonstrating a direct interaction between compounds like 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole and the tubulin protein, researchers validated tubulin as the molecular target responsible for the observed cytotoxic effects. nih.govnih.gov

While not explicitly developed as fluorescent probes in the cited research, scaffolds like 1,2,4-oxadiazole have the potential to be modified for such purposes. For example, other nitrogen-containing heterocycles, such as 1,2,3-triazoles, have been successfully developed into water-soluble fluorophores that act as selective sensors for identifying enzymes and receptors in biological environments. nih.gov This suggests a potential future direction for derivatives of this compound. By incorporating fluorescent moieties or radiolabels, these compounds could be transformed into molecular probes to visualize drug-target engagement in real-time, further elucidating their mechanism of action and aiding in the development of new therapeutics.

Exploration of Agrochemical Research and Development Potential

The 1,2,4-oxadiazole heterocycle is not only relevant in medicine but also a key structural motif in agrochemical research. mdpi.com Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities relevant to crop protection, including fungicidal, nematicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net

The search for new pesticides that can control plant diseases caused by fungi and nematodes is a significant area of research. mdpi.com Studies have shown that novel 1,2,4-oxadiazole derivatives containing amide fragments exhibit excellent antifungal activity against pathogens like Sclerotinia sclerotiorum and potent nematicidal activity against root-knot nematodes (Meloidogyne incognita). mdpi.com Similarly, other research has focused on 1,3,4-oxadiazole derivatives for controlling insect pests such as the cotton bollworm (Helicoverpa armigera). agrojournal.org The broad-spectrum bioactivity of the oxadiazole core makes scaffolds like this compound attractive starting points for the synthesis and screening of new agrochemicals. mdpi.comresearchgate.net By modifying the substituents on the phenyl and amine groups, researchers can explore and optimize these compounds for specific agricultural applications, aiming to develop effective and selective crop protection agents.

Table 2: Agrochemical Applications of Oxadiazole Derivatives

| Oxadiazole Type | Application | Target Organism(s) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole | Fungicide | Sclerotinia sclerotiorum | mdpi.com |

| 1,2,4-Oxadiazole | Nematicide | Meloidogyne incognita (Root-knot nematode) | mdpi.com |

| 1,3,4-Oxadiazole | Insecticide | Helicoverpa armigera (Cotton bollworm) | agrojournal.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Analogue Generation

While traditional methods for synthesizing 1,2,4-oxadiazoles, such as the cyclization of O-acylamidoximes, are well-established, the future necessitates the development of more efficient, sustainable, and environmentally benign synthetic protocols. nih.govchim.it Key areas of focus will include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. nih.govnih.govnih.gov Future work should aim to broaden the scope of microwave-assisted reactions for generating diverse libraries of analogues. A novel methodology utilizing silica (B1680970) gel as a solid support under microwave irradiation has been developed for the synthesis of 3-aryl-5-(2-aryl-(E)-vinyl)-1,2,4-oxadiazoles, demonstrating a fast and efficient strategy for constructing the heterocyclic ring. nih.gov

Green Chemistry Approaches: The use of metal-free catalysts, such as graphene oxide, presents a sustainable alternative to traditional metal catalysts, reducing environmental hazards. nih.gov Graphene oxide can act as a dual catalyst, leveraging both its acidic and oxidizing properties. nih.gov Additionally, one-pot synthetic procedures at room temperature, for instance using a superbase medium like NaOH/DMSO, offer advantages in terms of efficiency and simplified purification. nih.gov The development of solvent-free reaction conditions is another promising avenue for sustainable synthesis. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting existing synthetic routes for 1,2,4-oxadiazoles to flow chemistry systems could be a significant step forward in their large-scale production for further research and development.

Novel Reagents and Catalysts: The exploration of new coupling reagents and catalysts, including polymer-supported reagents, can facilitate easier purification and recycling, contributing to more sustainable synthetic processes. acs.org For example, the combination of polymer-supported carbodiimide (B86325) (PS-Carbodiimide) with microwave heating has been shown to produce 1,2,4-oxadiazoles in high yields and purities. acs.org

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, improved yields, and efficiency. nih.govnih.gov |

| Graphene Oxide Catalysis | Employs graphene oxide as a metal-free catalyst. | Sustainable, reduces environmental hazards, dual catalytic activity. nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Increased efficiency, simplified purification protocols. nih.gov |

| Polymer-Supported Reagents | Reagents are immobilized on a solid polymer support. | Simplified product isolation and reagent recycling. acs.org |

Advanced Mechanistic Elucidation through Proteomics, Metabolomics, and Transcriptomics

A deeper understanding of the molecular mechanisms underlying the biological activities of 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-amine and its analogues is crucial for their optimization as therapeutic agents. The integration of "omics" technologies will be instrumental in achieving this.

Chemical Proteomics: This powerful technique can be used to identify the direct protein targets of a compound within a complex biological system. nih.gov By using a derivative of the parent compound as a probe, researchers can pull down its binding partners and identify them using mass spectrometry. nih.govnih.gov This approach has been successfully used to reveal a polypharmacological mode of action for other oxadiazole derivatives and to identify novel targets. nih.gov For instance, affinity chromatography and mass analysis have identified Rpn6, a subunit of the 26S proteasome, as a target for a class of 1,2,4-oxadiazole derivatives that activate the Nrf2 signaling pathway. nih.govacs.org

Metabolomics and Transcriptomics: These global approaches can provide a comprehensive overview of the cellular changes induced by a compound. Metabolomics will reveal alterations in metabolic pathways, while transcriptomics will identify changes in gene expression. By combining these datasets, researchers can construct detailed signaling pathways and networks affected by the 1,2,4-oxadiazole derivatives, offering insights into both on-target and potential off-target effects.

Rational Design of Derivatives with Enhanced Target Specificity and Reduced Off-Target Activity

Building on the mechanistic insights gained from advanced techniques, the rational design of new derivatives can lead to compounds with improved therapeutic profiles.

Structure-Based Drug Design: Once a specific protein target is identified and its three-dimensional structure is known, computational methods like molecular docking can be used to design derivatives that bind with higher affinity and specificity. nih.gov This approach allows for the optimization of interactions between the ligand and the active site of the target protein, potentially leading to increased potency and reduced off-target binding.

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of a series of compounds, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity or to guide the design of novel derivatives with enhanced properties.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often considered a bioisostere for amide and ester groups, offering improved metabolic stability. nih.govnih.gov Future design strategies will continue to leverage this property while systematically modifying the substituents on the heterocyclic core to fine-tune target engagement and pharmacokinetic properties.

Investigation of Polypharmacology and Multi-target Ligand Design Concepts

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. frontiersin.org Therefore, compounds that can modulate several targets simultaneously, known as multi-target ligands, are of significant interest. nih.gov

Multi-target Drug Discovery for Complex Diseases: The 1,2,4-oxadiazole scaffold has been explored for the development of multi-target agents, for example, in the context of Alzheimer's disease, where derivatives have been designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.govrsc.orgnih.gov Future research should expand this concept to other complex diseases, designing derivatives of this compound that can rationally interact with a predefined set of disease-relevant targets.

Synergistic Target Combinations: A key challenge in multi-target ligand design is to identify target combinations that will lead to synergistic therapeutic effects rather than antagonistic or additive toxicities. A thorough understanding of the underlying disease biology is essential for the successful design of such agents.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling and Compound Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods.

Predictive ADMET Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. rsc.org This allows for the in silico screening of large numbers of potential derivatives, prioritizing those with the most promising drug-like properties for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of novel compounds and to guide the optimization of lead structures.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target pharmacophore and desired physicochemical properties, it can generate novel 1,2,4-oxadiazole derivatives that have a high probability of being active and drug-like.

Expansion of Biological Screening Platforms for Novel Activities and Target Identification

While 1,2,4-oxadiazole derivatives have been extensively studied for certain biological activities, such as anticancer and anti-inflammatory effects, there is still a vast and underexplored biological space. nih.govnih.gov

High-Throughput Screening (HTS): Screening large and diverse libraries of 1,2,4-oxadiazole analogues against a wide range of biological targets and in various phenotypic assays can lead to the discovery of novel therapeutic applications. mdpi.com

Phenotypic Screening: This approach involves testing compounds for their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. nih.gov Phenotypic screening can be particularly useful for identifying compounds that act through novel mechanisms of action. Subsequent target deconvolution studies, using techniques like chemical proteomics, can then be employed to identify the molecular target(s) responsible for the observed phenotype. nih.gov

Exploring New Therapeutic Areas: Future screening efforts should not be limited to established areas. The unique chemical properties of the 1,2,4-oxadiazole ring may lend themselves to applications in areas such as antiviral, antifungal, and antiparasitic drug discovery, as well as in the treatment of metabolic and cardiovascular diseases. nih.govmdpi.com

Exploration of Material Science Applications for 1,2,4-Oxadiazole Derivatives

Beyond their therapeutic potential, the physicochemical properties of 1,2,4-oxadiazole derivatives make them attractive candidates for applications in material science. psu.edu

Organic Electronics: The electron-accepting nature of the 1,2,4-oxadiazole ring makes it a useful building block for the synthesis of materials for organic electronics. researchgate.net Derivatives have been incorporated into polymers for use in organic solar cells and have been investigated as components of organic light-emitting diodes (OLEDs). researchgate.netrsc.orgacs.org

Liquid Crystals: The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with its dipole moment, can be exploited in the design of liquid crystalline materials. psu.edulifechemicals.com The introduction of this heterocycle can influence the mesophase behavior and other properties of liquid crystals. psu.edu

High-Energy-Density Materials (HEDMs): The nitrogen-rich 1,2,4-oxadiazole core has also been investigated for its potential in the development of high-energy-density materials. mdpi.com

| Application Area | Relevant Properties of 1,2,4-Oxadiazoles |

| Organic Electronics | Electron-accepting character, thermal stability. researchgate.netrsc.org |

| Liquid Crystals | Rigid and planar structure, dipole moment. psu.edulifechemicals.com |

| High-Energy-Density Materials | High nitrogen content. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.